

The Discovery and Development of Win 64338 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Win 64338 hydrochloride

Cat. No.: B1684163

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Introduction

Win 64338 hydrochloride is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2] Its development marked a significant step in the exploration of non-peptide molecules for targeting G-protein coupled receptors, specifically in the context of bradykinin-mediated physiological and pathological processes.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to **Win 64338 hydrochloride**, intended for researchers, scientists, and drug development professionals.

Core Compound Details

Parameter	Value
Compound Name	Win 64338 hydrochloride
Chemical Name	[[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2-naphthalenyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride
Molecular Formula	C52H76Cl2N5OP
CAS Number	163727-74-0
Mechanism of Action	Competitive antagonist of the bradykinin B2 receptor

In Vitro Activity

The in vitro activity of **Win 64338 hydrochloride** has been characterized through various binding and functional assays, demonstrating its high affinity and competitive antagonism at the bradykinin B2 receptor.

Receptor Binding Affinity

Assay	Cell Line/Tissue	Radioligand	Ki (nM)	Reference
Bradykinin B2 Receptor Binding	Human IMR-90 cells	[3H]-Bradykinin	64 ± 8	[4] [5]
Muscarinic Receptor Binding	Rat brain	[3H]Quinuclidinyl benzilate	350	[3] [4]

Functional Antagonism

Assay	Tissue/Cell Line	Agonist	pA2 / KB	Reference
Bradykinin-stimulated 45Ca2+ Efflux	IMR-90 cells	Bradykinin	7.1 (pA2)	[4]
Bradykinin-mediated Guinea Pig Ileum Contractility	Guinea pig ileum	Bradykinin	8.2 (pA2)	[4]
Bradykinin-induced Contraction of Guinea Pig Trachea	Guinea pig trachea	Bradykinin	64.3 nM (KB)	
Bradykinin-evoked Contractile Responses	Isolated rabbit iris sphincter	Bradykinin	6.6 (pKB)	[6]

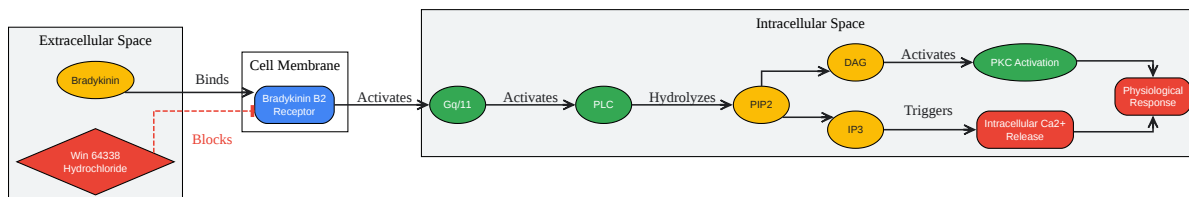
In Vivo Activity

In vivo studies have further substantiated the antagonist activity of **Win 64338 hydrochloride** in animal models.

Animal Model	Effect	Dosage	Reference
Guinea pigs	Inhibition of bradykinin-induced conjunctival and nasal mucosa plasma extravasation	30-300 nmol/kg, i.v.	[6]
Mice	Decrease in stress-induced hyperthermia (SIH)	5 mg/kg, i.p.	[1]
Conscious guinea pigs	Inhibition of kinin-mediated bronchoconstriction	Not specified	[7]

Mechanism of Action and Signaling Pathway

Win 64338 hydrochloride acts as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor. Upon binding of its endogenous ligand, bradykinin, the B2 receptor typically activates Gq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various physiological responses. **Win 64338 hydrochloride** competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this downstream signaling cascade.



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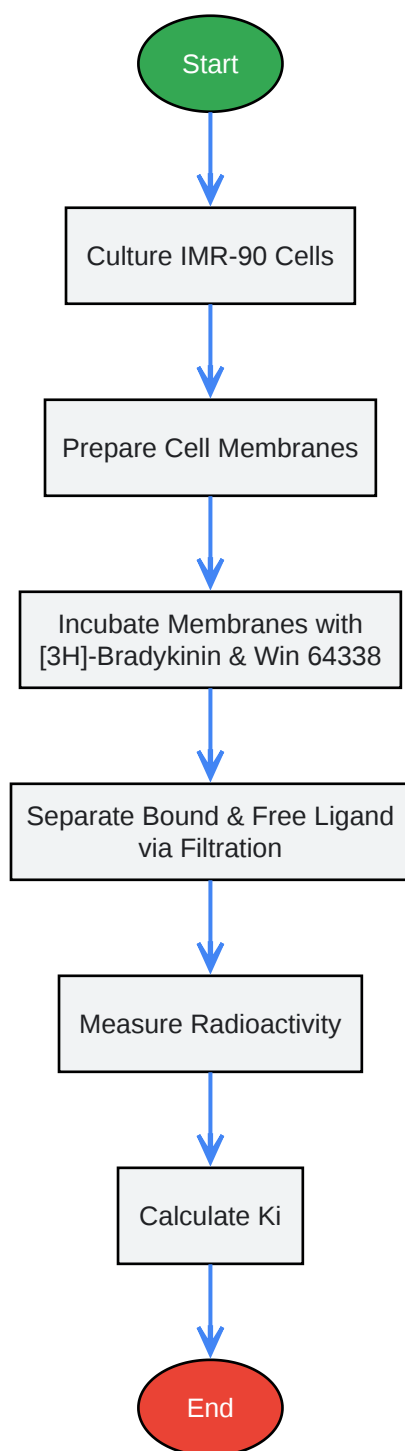
Caption: Mechanism of action of **Win 64338 hydrochloride**.

Experimental Protocols

[3H]-Bradykinin Binding Assay

This assay determines the binding affinity of **Win 64338 hydrochloride** to the bradykinin B2 receptor.

- **Cell Culture:** Human IMR-90 cells are cultured to confluence.
- **Membrane Preparation:** Cells are harvested and homogenized. The cell membranes are isolated by centrifugation.
- **Binding Reaction:** Membranes are incubated with [3H]-bradykinin and varying concentrations of **Win 64338 hydrochloride** in a suitable binding buffer.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) is calculated from the IC_{50} value obtained from competitive binding curves.



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Caption: Workflow for the [3H]-Bradykinin binding assay.

Guinea Pig Ileum Contractility Assay

This functional assay assesses the antagonist activity of **Win 64338 hydrochloride** on bradykinin-induced smooth muscle contraction.

- **Tissue Preparation:** A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension.
- **Cumulative Concentration-Response Curve:** Cumulative concentrations of bradykinin are added to the organ bath to establish a control concentration-response curve for contraction.
- **Antagonist Incubation:** The tissue is washed and then incubated with a fixed concentration of **Win 64338 hydrochloride** for a specified period.
- **Second Concentration-Response Curve:** A second cumulative concentration-response curve for bradykinin is generated in the presence of **Win 64338 hydrochloride**.
- **Data Analysis:** The pA₂ value is determined from the rightward shift of the concentration-response curve caused by the antagonist.

Selectivity Profile

Win 64338 hydrochloride demonstrates selectivity for the bradykinin B₂ receptor. It is significantly weaker at the muscarinic receptor, with a K_i of 350 nM.[3][4] Importantly, it is inactive at the bradykinin B₁ receptor, highlighting its specificity for the B₂ subtype.[4] This selectivity is crucial for minimizing off-target effects and for its utility as a pharmacological tool to probe the specific roles of the B₂ receptor.

Structure-Activity Relationships

The development of **Win 64338 hydrochloride** and its analogues has provided insights into the structure-activity relationships for non-peptide bradykinin B₂ receptor antagonists.[7] The data suggest the presence of a hydrophobic binding pocket in the receptor that accommodates large aromatic groups in a specific conformational orientation.[7] This understanding is valuable for the rational design of future antagonists with improved affinity and pharmacokinetic properties.

Conclusion

Win 64338 hydrochloride is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its discovery and development have provided a valuable pharmacological tool for investigating the roles of the bradykinin system in various physiological and pathophysiological conditions. The data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.

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